molecular formula C13H12ClNO B8802959 4-[(4-Chloroanilino)methyl]phenol CAS No. 58336-45-1

4-[(4-Chloroanilino)methyl]phenol

Cat. No.: B8802959
CAS No.: 58336-45-1
M. Wt: 233.69 g/mol
InChI Key: ZDEUJEHDUBUXNW-UHFFFAOYSA-N
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Description

4-[(4-Chloroanilino)methyl]phenol is a synthetic aromatic compound featuring a phenol core substituted with a 4-chloroanilino-methyl group. The compound’s structure combines a phenolic hydroxyl group with a secondary amine-linked chlorophenyl moiety, enabling hydrogen bonding and influencing solubility, reactivity, and biological activity .

Properties

CAS No.

58336-45-1

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

4-[(4-chloroanilino)methyl]phenol

InChI

InChI=1S/C13H12ClNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,15-16H,9H2

InChI Key

ZDEUJEHDUBUXNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

2-[(4-Chloroanilino)methyl]phenol
  • Structural Differences: The hydroxyl group is at the ortho position relative to the anilino-methyl group, compared to the para position in 4-[(4-Chloroanilino)methyl]phenol.
  • Molecular Formula: C₁₃H₁₂ClNO (identical to the para isomer) .
  • Applications : Used in synthetic intermediates for pharmaceuticals and agrochemicals.
2-[(4-Chloro-2-methylanilino)methyl]-6-methoxyphenol
  • Structural Differences : Incorporates a methoxy group at the meta position and a methyl group on the aniline ring.
  • Physicochemical Properties :
    • Increased lipophilicity (logP ~2.8) due to methoxy and methyl groups, enhancing membrane permeability.
    • Reduced hydrogen bonding compared to unsubstituted derivatives .
  • Applications: Potential use in antimicrobial or antifungal agents.

Core Structure Variants

4-(4-Chloroanilino)quinoline (6c)
  • Structural Differences: Quinoline core replaces phenol, with the 4-chloroanilino group at position 3.
  • Biological Activity :
    • Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 3.42 µM) and A549 (IC₅₀ = 5.97 µM) cancer cells, outperforming erlotinib in lung cancer models .
    • Molecular docking studies suggest strong binding to tyrosine kinase receptors .
  • Key Advantage: The planar quinoline core enhances intercalation with DNA or enzyme active sites.
tert-Butyl 4-(4-Chloroanilino)-6-methyl-2-oxocyclohex-3-enecarboxylate
  • Structural Differences: Cyclohexenone core with ester and tert-butyl groups.
  • Biological Activity :
    • Anticonvulsant activity with ED₅₀ = 106.34 mg/kg in maximal electroshock seizure (MES) tests.
    • High therapeutic index (TD₅₀/ED₅₀ = ~4.7), indicating low toxicity .
  • Physicochemical Properties :
    • Ester group increases hydrolytic stability; tert-butyl moiety enhances lipophilicity (logP ~3.5).

Functional Group Modifications

2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone
  • Structural Differences: Ketone group replaces the phenolic hydroxyl.
  • Reactivity: The electron-withdrawing ketone group reduces nucleophilicity compared to phenolic derivatives.
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate
  • Structural Differences : Pyrrole core with ester and methyl groups.
  • Crystallography : Dihedral angles between aromatic rings (55.19°) influence molecular aggregation .
  • Applications : Explored in anti-inflammatory and anticancer research.

Data Table: Key Comparative Properties

Compound Molecular Formula Core Structure Key Substituents Biological Activity (IC₅₀/ED₅₀) LogP (Predicted)
4-[(4-Chloroanilino)methyl]phenol C₁₃H₁₂ClNO Phenol -OH, -(CH₂NH-C₆H₄Cl) N/A ~2.1
2-[(4-Chloroanilino)methyl]phenol C₁₃H₁₂ClNO Phenol -OH (ortho), -(CH₂NH-C₆H₄Cl) Synthetic intermediate ~2.1
4-(4-Chloroanilino)quinoline (6c) C₁₅H₁₀ClN₂ Quinoline -NH-C₆H₄Cl Anticancer (MCF-7: 3.42 µM) ~3.0
tert-Butyl 4-(4-chloroanilino)cyclohexene C₁₈H₂₂ClNO₃ Cyclohexenone -O-tert-butyl, -NH-C₆H₄Cl Anticonvulsant (ED₅₀: 106.34 mg/kg) ~3.5

Discussion of Structural Influences

  • Hydrogen Bonding: Phenolic hydroxyl groups enhance solubility in polar solvents (e.g., water, ethanol) and stabilize crystal lattices via O—H⋯N/O interactions .
  • Lipophilicity : Substituents like methoxy, methyl, or tert-butyl groups increase logP, improving blood-brain barrier penetration (e.g., anticonvulsant activity in ).
  • Biological Specificity: The 4-chloroanilino group confers affinity for kinase targets in cancer () and ion channels in neurological applications ().

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